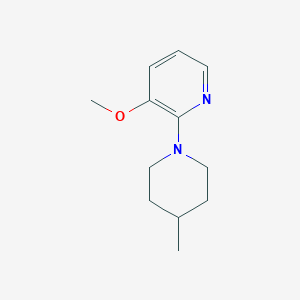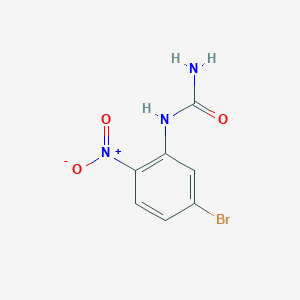![molecular formula C14H18N6O B15120301 4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)
4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and 5-methylpyrimidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxypyrimidine with a suitable reagent to introduce the piperazine ring.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-methylpyrimidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in larger reactors.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can introduce or modify functional groups on the pyrimidine or piperazine rings.
Scientific Research Applications
4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for developing new pharmaceuticals.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: This compound has a similar structure but with a bromine atom instead of a methyl group.
4-Methyl-2-(methylthio)pyrimidine: This compound features a methylthio group instead of a methoxy group.
Uniqueness
4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H18N6O |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H18N6O/c1-11-9-15-10-17-13(11)19-5-7-20(8-6-19)14-16-4-3-12(18-14)21-2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
VPGGFACUTCPGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15120226.png)
![4-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]morpholine](/img/structure/B15120238.png)
![N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15120250.png)
![2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B15120252.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B15120267.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15120273.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120276.png)
![6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B15120291.png)
![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15120307.png)

![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15120318.png)

